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Compound of Interest

Compound Name: Indazole-3-carboxylic acid

Cat. No.: B026865

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Indazole-
3-carboxylic acid, a key heterocyclic compound with significant applications in medicinal
chemistry and drug development. This document outlines the characteristic data obtained from
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses,
supported by detailed experimental protocols. The information presented herein is intended to
serve as a comprehensive resource for the identification, characterization, and quality control
of Indazole-3-carboxylic acid in a research and development setting.

Data Presentation

The spectroscopic data for Indazole-3-carboxylic acid is summarized in the following tables
for clear and concise reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (DMSO-ds, 400 MHz)
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Chemical Shift (8) ppm Multiplicity Assighment
~13.5 (very broad) s COOH

~8.15 d H-4

~7.70 d H-7

~7.45 t H-6

~7.25 t H-5

Note: The chemical shifts for the aromatic protons are approximate and their assignment is
based on the analysis of substituted indazole derivatives. The broad signal at ~13.5 ppm is
characteristic of a carboxylic acid proton and an N-H proton of the indazole ring, which may be

in exchange or overlapping.

13C NMR (DMSO-ds, 100 MHz)

Chemical Shift (8) ppm Assighment
~165 C=0

~141 C-7a

~138 C-3

~127 C-6

~122 C-4

~121 C-5

~111 C-7

~122 C-3a

Note: The chemical shifts are approximate and based on typical values for indazole and
carboxylic acid functionalities.

Infrared (IR) Spectroscopy
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FTIR (KBr Pellet)

Wavenumber (cm~?)

Intensity

Assignment

3300-2500 Strong, Broad O-H stretch (Carboxylic Acid)

~3100 Medium N-H stretch

~1700 Strong C=0 stretch (Carboxylic Acid)

~1620 Medium C=C stretch (Aromatic)

~1500 Medium C=C stretch (Aromatic)

~1250 Strong C-O stretch

~750 Strong C-H bend (ortho-disubstituted)
Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrum

m/z Relative Intensity (%) Assignment

162 High [M]* (Molecular lon)

145 Moderate [M-OH]*

117 High [M-COOH]* or [M-CO2H]*
20 Moderate Further fragmentation

Note: The fragmentation pattern is predicted based on the structure of Indazole-3-carboxylic

acid and common fragmentation pathways for carboxylic acids and heterocyclic compounds.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of Indazole-3-carboxylic acid are

provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

e Weigh approximately 5-10 mg of Indazole-3-carboxylic acid.
o Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-de).
» Transfer the solution to a 5 mm NMR tube.

'H NMR Spectroscopy:

e Instrument: 400 MHz NMR Spectrometer

e Solvent: DMSO-de

e Temperature: 298 K

e Pulse Program: Standard single-pulse experiment (zg30)

e Number of Scans: 16

o Relaxation Delay: 1.0 s

e Acquisition Time: 4.0 s

e Spectral Width: 16 ppm

o Referencing: The residual solvent peak of DMSO-de is used as an internal reference (o =
2.50 ppm).

13C NMR Spectroscopy:

Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)

Solvent: DMSO-de

Temperature: 298 K

Pulse Program: Proton-decoupled pulse program (zgpg30)
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Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Spectral Width: 240 ppm

Referencing: The solvent peak of DMSO-ds is used as an internal reference (& = 39.52 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of Indazole-3-carboxylic acid with approximately 100-200
mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

e Place a portion of the mixture into a pellet press.
o Apply pressure to form a thin, transparent pellet.

FTIR Analysis:

Instrument: Fourier Transform Infrared Spectrometer
e Accessory: Transmission sample holder

e Spectral Range: 4000-400 cm™1

e Resolution: 4 cm~1

e Number of Scans: 32

e Background: A background spectrum of the empty sample compartment is collected prior to
sample analysis.

Mass Spectrometry (MS)
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Sample Preparation:

» Prepare a dilute solution of Indazole-3-carboxylic acid in a suitable volatile solvent (e.g.,
methanol or acetonitrile).

Mass Spectrometry Analysis (Electron lonization):

e Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe
with a mass spectrometer.

« lonization Mode: Electron lonization (EI)
 lonization Energy: 70 eV
e Mass Range: m/z 40-400

¢ Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5ms) and temperature
program should be used to ensure elution of the analyte. For a direct insertion probe, the
sample is volatilized by heating.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization
of a chemical compound such as Indazole-3-carboxylic acid.
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Synthesis & Purification
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A generalized workflow for spectroscopic analysis.

» To cite this document: BenchChem. [Spectroscopic Analysis of Indazole-3-carboxylic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b026865#spectroscopic-analysis-nmr-ir-ms-of-
indazole-3-carboxylic-acid]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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